molecular formula C20H22O4 B1683396 Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- CAS No. 99624-92-7

Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-

Cat. No.: B1683396
CAS No.: 99624-92-7
M. Wt: 326.4 g/mol
InChI Key: IQGPVLVWUUPQMQ-FVINQWEUSA-N
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Mechanism of Action

Uncinatone, also known as Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-, is a natural organic compound extracted from the plant Uncaria rhynchophylla . This compound has been the subject of numerous studies due to its significant biological activities.

Target of Action

Uncinatone primarily targets the complement system and nitric oxide production in RAW 264.7 macrophages . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promote inflammation, and attack the pathogen’s cell membrane.

Mode of Action

Uncinatone exhibits inhibitory activity against the complement system, thereby potentially modulating immune responses . It also inhibits lipopolysaccharide-induced nitric oxide production in macrophages . Nitric oxide plays a crucial role in several physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting its production, Uncinatone may influence these processes.

Result of Action

Uncinatone has been found to exhibit significant antioxidant activity, protecting cells from oxidative damage . It also shows anti-tumor, anti-viral, and vasodilatory effects . Additionally, Uncinatone has been found to have calming, anti-anxiety, and anti-depressant effects .

Action Environment

The action of Uncinatone can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action might be affected by factors such as temperature, pH, and the presence of other compounds . Moreover, the compound’s interaction with gut microbiota could also play a role in its overall effect .

Comparison with Similar Compounds

Properties

IUPAC Name

(9R,11bR)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][1]benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-9-5-6-20(4)13(11(9)3)8-14(21)15-16(20)18(23)19-12(17(15)22)7-10(2)24-19/h8,10,22-23H,5-7H2,1-4H3/t10-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGPVLVWUUPQMQ-CFMSYZGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C3=C(C(=C2O1)O)C4(CCC(=C(C4=CC3=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C3=C(C(=C2O1)O)[C@@]4(CCC(=C(C4=CC3=O)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99624-92-7
Record name Uncinatone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-
Reactant of Route 2
Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-
Reactant of Route 3
Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-
Reactant of Route 4
Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-
Reactant of Route 5
Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-
Reactant of Route 6
Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-

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